1-ethyl-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as EIPA and belongs to the family of pyrazole carboxamides. EIPA has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of EIPA involves the inhibition of the Na+/H+ exchanger (NHE). NHE is a protein that plays a crucial role in regulating intracellular pH and cell volume. By inhibiting NHE, EIPA disrupts the pH homeostasis of cells, leading to cell death. Additionally, EIPA has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is a protein that plays a crucial role in cell growth and division.
Biochemical and Physiological Effects:
EIPA has been shown to have several biochemical and physiological effects. In cancer cells, EIPA has been shown to induce apoptosis and inhibit cell proliferation. In cardiovascular cells, EIPA has been shown to reduce cardiac hypertrophy and improve cardiac function. In neurological cells, EIPA has been shown to reduce the severity of seizures.
Avantages Et Limitations Des Expériences En Laboratoire
EIPA has several advantages for lab experiments, including its ability to inhibit NHE and EGFR, which makes it a useful tool for studying the role of these proteins in various cellular processes. Additionally, EIPA has been shown to be relatively non-toxic, which makes it a useful tool for studying the effects of NHE and EGFR inhibition without the confounding effects of toxicity. However, EIPA also has some limitations, including its relatively low potency compared to other NHE and EGFR inhibitors.
Orientations Futures
There are several future directions for research on EIPA. One potential direction is to study the effects of EIPA on other cellular processes beyond NHE and EGFR inhibition. Additionally, future research could focus on developing more potent and selective NHE and EGFR inhibitors based on the structure of EIPA. Finally, future research could focus on developing new applications for EIPA in fields beyond cancer, cardiovascular, and neurological research.
Méthodes De Synthèse
The synthesis of EIPA involves the reaction of 4-iodoaniline with ethyl 4-chloro-3-oxobutanoate in the presence of sodium hydride. The product obtained from this reaction is then treated with hydrazine hydrate to form EIPA. The overall synthesis of EIPA is shown below:
Applications De Recherche Scientifique
EIPA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of EIPA is in cancer research, where it has been shown to inhibit the growth of cancer cells. EIPA has also been studied for its potential applications in cardiovascular research, where it has been shown to reduce cardiac hypertrophy and improve cardiac function. Additionally, EIPA has been studied for its potential applications in neurological research, where it has been shown to reduce the severity of seizures.
Propriétés
IUPAC Name |
1-ethyl-N-(4-iodophenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12IN3O/c1-2-16-8-7-11(15-16)12(17)14-10-5-3-9(13)4-6-10/h3-8H,2H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRSKBPSKMZRPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.